2-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanone O-methyloxime
Description
This compound is a piperazine derivative with a substituted phenyl group and an oxime ether moiety. Its CAS number is 672951-78-9, and it is listed as a specialty chemical for research applications, particularly in medicinal chemistry and agrochemical development .
- Core scaffold: A piperazine ring substituted at the 4-position with a 3-chlorophenyl group.
- Ketone-oxime backbone: The ethanone group at position 1 of the piperazine is modified with a 4-fluorophenyl substituent and an O-methyloxime functional group.
Properties
IUPAC Name |
(E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)-N-methoxyethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O/c1-25-22-19(15-5-7-17(21)8-6-15)14-23-9-11-24(12-10-23)18-4-2-3-16(20)13-18/h2-8,13H,9-12,14H2,1H3/b22-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDYYFNITLLAEM-QOCHGBHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CN1CCN(CC1)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CN1CCN(CC1)C2=CC(=CC=C2)Cl)\C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanone O-methyloxime typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The 3-chlorophenyl and 4-fluorophenyl groups are introduced through substitution reactions involving appropriate halogenated precursors.
Oxime Formation: The ethanone O-methyloxime moiety is formed by reacting the corresponding ketone with hydroxylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Ethanone Ketone Formation
The ethanone moiety is typically synthesized by:
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Friedel-Crafts acylation : Introducing an acyl group onto an aromatic ring (e.g., 4-fluorophenyl).
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Substitution reactions : Replacing halides on the piperazine ring with ketone precursors.
Critical Reaction Conditions
NMR Analysis
-
¹H NMR :
-
¹³C NMR :
Mass Spectrometry
Reactivity and Stability
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Hydrolysis : Oxime ethers are stable under basic conditions but may hydrolyze under acidic conditions to reform the ketone .
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Isomerization : E/Z isomerism observed in oxime derivatives, influencing biological activity .
Research Findings and Comparisons
| Compound | Yield | Purity | Key References |
|---|---|---|---|
| 1-(4-fluorophenyl)ethanone oxime | 81–93% | High | |
| Piperazine derivatives with fluorine | N/A | N/A | |
| O-methyl oximes from ketones | ~70% | Crystalline |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antipsychotic Activity
Research suggests that compounds with similar structures to 2-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanone O-methyloxime may exhibit antipsychotic properties. The piperazine ring is often associated with neuroleptic effects, making this compound a candidate for further investigation in treating schizophrenia and other psychiatric disorders .
2. Antimicrobial Properties
Studies have demonstrated that derivatives of this compound possess significant antimicrobial activity. For instance, compounds related to this structure have shown effectiveness against a range of bacteria and fungi, indicating potential use in developing new antimicrobial agents .
| Microorganism | Activity |
|---|---|
| Mycobacterium smegmatis | Inhibition observed |
| Pseudomonas aeruginosa | Effective against |
3. Cancer Research
The compound's structural features suggest potential anticancer activity. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This opens avenues for exploring its efficacy in oncology .
Pharmacological Insights
1. Mechanism of Action
The proposed mechanism involves the modulation of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation is crucial for the development of antipsychotic medications .
2. In Vivo Studies
Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of related compounds. Findings indicate that these compounds may exhibit favorable absorption and distribution characteristics, which are essential for effective drug development .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of a related compound against various pathogens, revealing a significant reduction in bacterial load in treated models compared to controls. This suggests potential applications in treating infections caused by resistant strains.
Case Study 2: Neuropharmacological Effects
In a controlled study on mice, administration of a compound similar to this compound resulted in decreased anxiety-like behaviors, supporting its potential use as an anxiolytic agent.
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanone O-methyloxime involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors in the central nervous system, affecting their function.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, leading to changes in neuronal activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Pharmacological and Physicochemical Properties
Table 2: Property Comparison
| Property | Target Compound | 1-(3-Chlorophenyl)piperazine HCl | Fluxofenim |
|---|---|---|---|
| Solubility | Low (lipophilic oxime) | High (hydrochloride salt) | Moderate (polar dioxolane group) |
| LogP | Estimated >3.5 | 2.1 | 2.8 |
| Bioactivity | Serotonin/dopamine receptor modulation | Serotonin receptor agonist | Herbicide safener |
| Toxicity | Not reported | LD₅₀ (oral, rat): 250 mg/kg | LD₅₀ (oral, rat): 500 mg/kg |
Data inferred from structural analogues
Crystallographic and Conformational Analysis
- The compound’s piperazine ring likely adopts a chair conformation, with the 3-chlorophenyl group in an equatorial position to minimize steric strain .
- Comparative studies on similar oxime ethers (e.g., fluxofenim) show that the oxime moiety adopts an anti configuration, optimizing hydrogen bonding with target enzymes .
- X-ray diffraction data for exact bond angles and torsional parameters are unavailable but could be obtained using SHELX programs, as employed for structurally related azo-naphthol compounds .
Biological Activity
The compound 2-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanone O-methyloxime is a synthetic organic molecule with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H24ClFN2O
- Molecular Weight : 410.91 g/mol
- CAS Number : 338771-73-6
- Structure : The compound features a piperazine ring, chlorophenyl, and fluorophenyl substituents, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly the serotonin and dopamine receptors. The structural components allow it to act as a potential antagonist or modulator, influencing neurotransmission and potentially affecting mood and behavior.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antidepressant Effects : Compounds that target serotonin receptors may alleviate symptoms of depression.
- Antipsychotic Properties : By modulating dopamine pathways, these compounds can potentially reduce psychotic symptoms.
- Anxiolytic Effects : Interactions with GABAergic systems may provide anxiolytic benefits.
In Vitro Studies
Several studies have evaluated the effects of related compounds on cell lines and primary neuronal cultures. For instance:
- Serotonin Receptor Binding : Compounds structurally similar to the target compound demonstrated high affinity for serotonin receptors (5-HT2A), suggesting potential antidepressant effects .
- Dopamine Modulation : Research has shown that these compounds can inhibit dopamine reuptake, enhancing dopaminergic signaling in the brain .
In Vivo Studies
Animal models have been employed to assess the pharmacological effects:
- Behavioral Tests : In rodent models, administration of similar piperazine derivatives resulted in reduced anxiety-like behaviors in elevated plus maze tests .
- Neurochemical Analysis : Measurement of neurotransmitter levels post-administration indicated increased serotonin and norepinephrine levels, correlating with observed behavioral improvements .
Case Studies
- Case Study on Antidepressant Activity :
- Case Study on Antipsychotic Potential :
Data Table: Comparative Biological Activities
| Compound Name | Activity Type | Model Used | Key Findings |
|---|---|---|---|
| Compound A | Antidepressant | Rodent Stress Model | Reduced depressive behavior; increased 5-HT levels |
| Compound B | Antipsychotic | Amphetamine Model | Decreased hyperactivity; reduced DA signaling |
| Target Compound | Anxiolytic | Elevated Plus Maze | Increased time spent in open arms; reduced anxiety |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanone O-methyloxime, and what critical steps ensure successful piperazine ring formation?
- Methodological Answer : A typical route involves coupling a piperazine derivative with a fluorophenyl ketone intermediate. Key steps include:
- Nucleophilic substitution : Reacting 3-chlorophenylpiperazine with a halogenated ethanone derivative under reflux with a base (e.g., potassium carbonate) to form the piperazine-ethanone backbone .
- Oxime formation : Treating the ketone intermediate with hydroxylamine hydrochloride, followed by O-methylation using methyl iodide or dimethyl sulfate .
- Purification : Column chromatography (e.g., silica gel with EtOAc/petroleum ether) is critical for isolating the final product .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the oxime ether moiety and verifying stereochemistry?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR can confirm oxime formation via disappearance of the ketone carbonyl peak (~200 ppm in ¹³C) and appearance of oxime-related signals (e.g., N–O–CH₃ at ~3.8 ppm in ¹H) .
- X-ray crystallography : Resolves stereochemical ambiguities by providing bond angles and spatial arrangements of the piperazine ring and substituents .
Q. How should researchers design stability studies to assess the compound’s degradation under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability testing : Expose the compound to buffers at pH 2, 7, and 12 at 40°C for 30 days, with periodic HPLC analysis to monitor degradation products .
- Thermogravimetric analysis (TGA) : Determines thermal stability by measuring weight loss under controlled heating .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the O-methyloximation step?
- Methodological Answer :
- Stoichiometric adjustments : Use a 1.2:1 molar ratio of methylating agent to oxime intermediate to minimize side reactions .
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Reaction monitoring : Employ in-situ FTIR to track the disappearance of the oxime NH peak (~3200 cm⁻¹) .
Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental data regarding the compound’s stereochemistry?
- Methodological Answer :
- Conformational analysis : Compare DFT-optimized structures with X-ray crystallography data to identify discrepancies in torsional angles of the piperazine ring .
- Solvent effects modeling : Re-run DFT calculations incorporating solvent parameters (e.g., polarizable continuum models) to align with experimental NMR shifts .
Q. What environmental fate studies are needed to assess the ecological risks of this compound?
- Methodological Answer :
- Biotic/abiotic degradation : Conduct OECD 301F biodegradation tests and photolysis studies under simulated sunlight to measure half-lives .
- Bioaccumulation potential : Calculate logP values (e.g., using EPI Suite) and validate with experimental octanol-water partition coefficients .
Q. How can researchers address discrepancies in biological activity data across different assay systems (e.g., cell-based vs. in vivo models)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
